4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine
Description
4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine is a heterocyclic compound featuring a pyrazole core substituted with a nitro group at position 4 and an isopropyl group at position 1, linked to a morpholine ring via position 2. Morpholine, a six-membered oxygen- and nitrogen-containing ring, enhances the compound’s polarity and may contribute to its pharmacokinetic properties.
Structure
3D Structure
Properties
Molecular Formula |
C10H16N4O3 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-(4-nitro-1-propan-2-ylpyrazol-3-yl)morpholine |
InChI |
InChI=1S/C10H16N4O3/c1-8(2)13-7-9(14(15)16)10(11-13)12-3-5-17-6-4-12/h7-8H,3-6H2,1-2H3 |
InChI Key |
CGTXGTSPGLDMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine typically involves the reaction of 1-isopropyl-4-nitro-1H-pyrazole with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens or alkylating agents.
Major Products Formed
Reduction: 4-(1-Isopropyl-4-amino-1H-pyrazol-3-yl)morpholine.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine exhibits promising anticancer properties.
Case Study: Tumor Cell Proliferation Inhibition
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival.
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory activity through the inhibition of pro-inflammatory cytokines.
In Vitro Study Results:
The following table summarizes the effects of treatment with the compound on inflammatory markers:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
The significant reduction in cytokine production indicates a favorable anti-inflammatory profile.
Antimicrobial Properties
Preliminary studies suggest that derivatives related to pyrazole compounds possess antimicrobial properties against various bacterial strains. While specific data for this compound is limited, related pyrazole derivatives have shown efficacy in inhibiting bacterial growth.
Computational Studies
Computational methods such as density functional theory (DFT) have been employed to predict molecular properties and bioactivity. These studies can provide insights into the reactivity and interaction of the compound with biological targets, enhancing its potential applications in drug discovery.
Mechanism of Action
The mechanism of action of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the morpholine ring can enhance the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of pyrazole-morpholine hybrids. Key structural analogues include:
Key Observations :
- Core Heterocycle : Replacing pyrazole with thiazole (as in VPC-14228/14449) introduces sulfur, altering electronic properties and hydrogen-bonding capacity .
- Substituent Effects : The nitro group in the target compound enhances electrophilicity compared to bromine (VPC-14449) or methyl groups (benzimidazolone derivatives) .
- Morpholine Positioning : In the naphthyridine derivative , morpholine is part of a fused ring system, limiting conformational flexibility compared to the standalone morpholine in the target compound.
Crystallographic Analysis
For example, the naphthyridine derivative in was characterized for polymorphic purity, underscoring the importance of crystallography in confirming stereochemistry and packing modes.
Biological Activity
4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, synthesizing data from various studies and presenting relevant findings in a structured manner.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 262.26 g/mol. The compound features a morpholine ring linked to a pyrazole moiety, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, in vitro tests revealed that certain pyrazole derivatives showed inhibition zones against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity.
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 7b | 0.25 - 0.30 | Staphylococcus epidermidis |
These findings suggest that the compound may inhibit bacterial growth effectively, potentially serving as a template for developing new antimicrobial agents .
Anti-inflammatory Potential
The anti-inflammatory effects of pyrazole derivatives have also been explored extensively. Compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as IL-17 and TNFα.
| Compound | IC50 (μM) | Target |
|---|---|---|
| 9a | 0.013 | IKK-2 |
| 10a | 0.1 | IL-17 |
| 10b | 0.089 | TNFα |
These compounds exhibited potent inhibitory activity against inflammatory pathways, indicating their potential use in treating inflammatory diseases .
Study on Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various pyrazole derivatives, researchers found that compound 7b outperformed others in terms of both bactericidal and fungicidal activities. The study employed time-kill assays to demonstrate the rapid action of these compounds against bacterial strains .
Anti-inflammatory Activity Assessment
A separate investigation focused on the anti-inflammatory properties of pyrazole derivatives highlighted their ability to inhibit cytokine release in vitro. The study utilized human cell lines to measure the IC50 values for several compounds, including those related to morpholine derivatives, confirming their potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(1-isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves coupling morpholine with a nitro-substituted pyrazole core. For example, refluxing in xylene with chloranil (as an oxidizing agent) for 25–30 hours under inert conditions, followed by NaOH workup and repeated washing to isolate the product . Purification via recrystallization (e.g., methanol) ensures high yield. Intermediates are characterized using H/C NMR (e.g., δ 3.72–3.86 ppm for morpholine protons) and HRMS to confirm molecular weight (e.g., [M+Na] at m/z 300.0816) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H NMR identifies proton environments (e.g., nitro and isopropyl groups at δ 1.2–1.5 ppm for CH, δ 4.0–4.2 ppm for morpholine CH), while C NMR confirms carbonyl and aromatic carbons .
- HRMS : Validates molecular formula (e.g., CHNO) with <5 ppm mass accuracy .
- HPLC : Assesses purity (>95%) using reverse-phase columns (C18) and UV detection .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies involve:
- Thermal analysis : TGA/DSC to determine decomposition temperatures (e.g., mp 212–214°C with decomposition) .
- Light/humidity exposure : Monitor degradation via HPLC and compare retention times to fresh samples.
- Long-term storage : Store at -20°C in desiccated, amber vials to prevent nitro group reduction or morpholine ring hydrolysis .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer :
- Systematic substitution : Modify the nitro group (e.g., replace with amino or cyano) or morpholine ring (e.g., piperazine analogs) to evaluate pharmacological activity shifts .
- Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. Cross-reference with cytotoxicity assays (e.g., MTT on cell lines) .
- Data correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., LogP, PSA) to activity .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from:
- Impurity profiles : Use LC-MS to detect trace impurities (e.g., unreacted intermediates) that interfere with assays .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
- Solvent effects : Compare activity in DMSO vs. aqueous buffers to rule out solubility artifacts .
Q. What computational approaches are effective for predicting binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB entries) to model interactions (e.g., nitro group hydrogen bonding) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- QSAR modeling : Train models on datasets with descriptors like polar surface area (PSA ≈30 Ų) and partition coefficients (LogP ≈1.5) .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer : Critical considerations include:
- Purification scalability : Replace recrystallization with flash chromatography (C18 silica) for higher throughput .
- Nitro group safety : Avoid high-temperature steps (>200°C) to prevent explosive decomposition.
- Yield optimization : Use DOE (Design of Experiments) to optimize molar ratios (e.g., morpholine:pyrazole at 1.2:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
